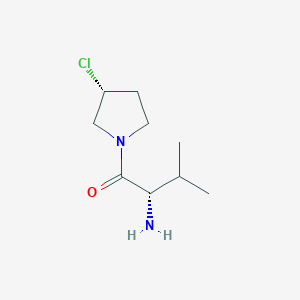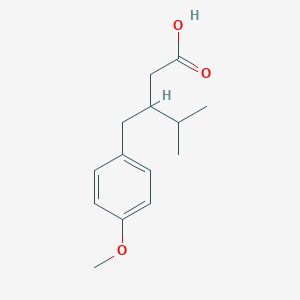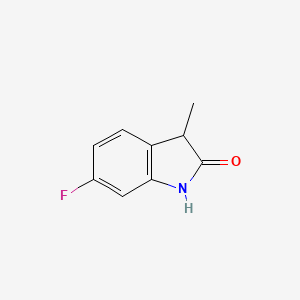![molecular formula C13H13N3O B15051632 [(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea is a chemical compound that belongs to the class of naphthalene derivatives
Métodos De Preparación
The synthesis of [(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea typically involves the reaction of naphthalene-1-carbaldehyde with ethylidenehydrazine, followed by the addition of urea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Substitution reactions can occur at the naphthalene ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms, leading to the formation of substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cells.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis .
Comparación Con Compuestos Similares
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea can be compared with other naphthalene derivatives such as:
Naphthalene-1-carbaldehyde: A precursor in the synthesis of this compound, known for its use in organic synthesis.
Naphthalene-2-carbaldehyde: Another naphthalene derivative with similar chemical properties but different biological activities.
Naphthalene-1-amine:
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H13N3O |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
[(Z)-1-naphthalen-1-ylethylideneamino]urea |
InChI |
InChI=1S/C13H13N3O/c1-9(15-16-13(14)17)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3,(H3,14,16,17)/b15-9- |
Clave InChI |
BJGJUPAEKVEHJQ-DHDCSXOGSA-N |
SMILES isomérico |
C/C(=N/NC(=O)N)/C1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CC(=NNC(=O)N)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
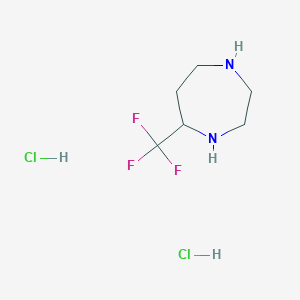
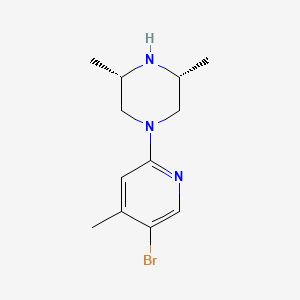

![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
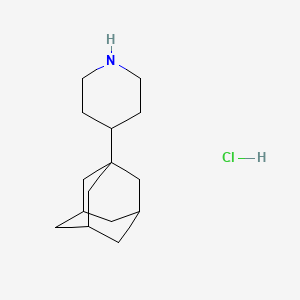
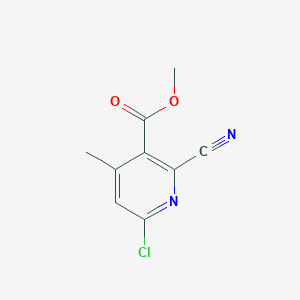
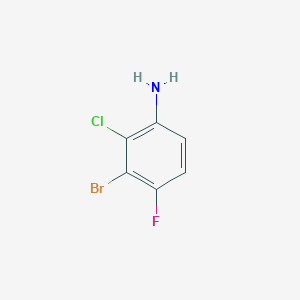
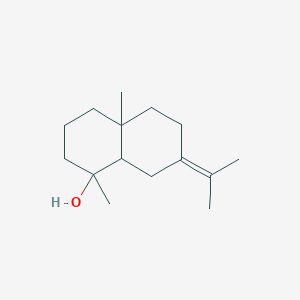
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
